1-(Phenylacetyl)piperidine-4-carboxamide
Description
1-(Phenylacetyl)piperidine-4-carboxamide is a piperidine derivative featuring a phenylacetyl group attached to the piperidine nitrogen and a carboxamide moiety at the 4-position. This scaffold is widely explored in medicinal chemistry due to its versatility in modulating biological targets, including enzymes (e.g., soluble epoxide hydrolase) and receptors (e.g., GLP-1) . Its structural flexibility allows for diverse substitutions, enabling optimization of pharmacological and physicochemical properties.
Properties
IUPAC Name |
1-(2-phenylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-14(18)12-6-8-16(9-7-12)13(17)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGOZRNCWZLOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylacetyl)piperidine-4-carboxamide typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Phenylacetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Phenylacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in certain bacterial species, leading to the inhibition of DNA replication and bacterial cell death . The compound’s ability to bind to and inhibit enzymes or receptors is crucial for its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Diversity and Substituent Effects
The piperidine-4-carboxamide core is common among analogs, but substituents vary significantly, influencing bioactivity and drug-like properties. Key structural differences include:
- Aromatic/heterocyclic attachments : Phenylacetyl (target compound), oxazolylmethyl , benzimidazolyl , and naphthalenylethyl .
- Electron-withdrawing groups : Trifluoromethyl , dichloropyridinyl , and nitrobenzoyl .
Table 1: Key Analogs and Properties
Pharmacological and Functional Insights
- Enzyme Inhibition: Analogs with aromatic substituents (e.g., benzimidazolyl , oxadiazolyl ) often target enzymes. For example, the benzimidazole-containing compound showed moderate activity (IC50 = 60.8 nM) , while Inhibitor 1 in demonstrated potency against monoacylglycerol lipase .
- Receptor Modulation : Naphthalenylethyl derivatives () and PROTACs () highlight applications in receptor targeting and protein degradation, respectively.
- Analgesic Activity: Compound II (trimethoxybenzoyl derivative) exhibited notable analgesic effects, emphasizing the role of electron-donating groups in enhancing CNS activity .
Physicochemical and Bioavailability Considerations
- Rotatable Bonds : The phenylacetyl group in the target compound introduces flexibility, which may lower oral bioavailability compared to rigid analogs (e.g., dichloropyridinyl ) .
- Lipophilicity : Trifluoromethyl and chlorophenyl groups enhance lipophilicity, favoring membrane permeability but risking metabolic instability .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 1-(Phenylacetyl)piperidine-4-carboxamide, and how is purity validated?
- Synthesis Steps : The compound is typically synthesized via multi-step reactions involving piperidine derivatives. Key steps include acetylation of the piperidine core using reagents like acetic anhydride, followed by coupling with phenylacetyl groups under controlled conditions .
- Purity Validation : High Performance Liquid Chromatography (HPLC) is used to assess purity (>98%), while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity by identifying characteristic peaks (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine backbone signals) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Essential for confirming the piperidine ring geometry, acetyl group placement, and phenylacetyl substitution patterns. For example, splitting patterns in the δ 2.3–3.6 ppm range confirm piperidine proton environments .
- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., m/z 291.38 for related derivatives) and fragmentation patterns to verify the absence of undesired by-products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?
- Solvent and Temperature : Polar aprotic solvents (e.g., dichloromethane) at reflux (40–60°C) enhance reaction rates, while lower temperatures (0–25°C) minimize side reactions like over-acetylation .
- Catalysts : Pyridine or triethylamine acts as a base to neutralize HCl by-products during acetylation, improving yields from ~70% to >85% .
- Methodology : Design-of-Experiment (DoE) approaches can systematically test variables (e.g., molar ratios, reaction time) to identify optimal conditions .
Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives?
- Comparative Analysis : Cross-reference studies using standardized assays (e.g., receptor binding affinity tests) to isolate structure-activity relationships. For example, substituent variations (e.g., fluorophenyl vs. pyridazine groups) may explain divergent neuropharmacological effects .
- Meta-Analysis : Aggregate data from multiple in vitro/in vivo studies to identify trends, adjusting for variables like dosage forms (e.g., hydrochloride salts for improved solubility) .
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- In Vitro Assays : Use fluorescence polarization assays to measure inhibition of kinase activity (e.g., IC50 values). Include positive controls (e.g., staurosporine) and validate results with Western blotting for phosphorylated substrates .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to kinase ATP-binding pockets, guiding structural modifications for enhanced selectivity .
Methodological Considerations
Q. What protocols mitigate solubility challenges in biological testing?
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride) to enhance aqueous solubility for in vivo studies .
- Vehicle Optimization : Use co-solvents like DMSO/PEG 400 (≤10% v/v) to maintain compound stability in cell culture media .
Q. How are stability and degradation profiles assessed under varying storage conditions?
- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC. Related piperidine derivatives show <5% degradation under these conditions .
- Photostability Testing : Expose solutions to UV light (320–400 nm) to identify light-sensitive functional groups (e.g., acetylated amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
